

On-Target Efficacy of CCT241533 Hydrochloride: A Comparative Analysis

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Compound of Interest

Compound Name: CCT241533 hydrochloride

Cat. No.: B606546

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CCT241533 hydrochloride is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (CHK2), a critical component of the DNA damage response pathway.^{[1][2][3]} This guide provides a comparative analysis of **CCT241533 hydrochloride**'s on-target effects, supported by experimental data, to assist researchers in evaluating its suitability for their studies.

Potency and Selectivity

CCT241533 hydrochloride demonstrates high potency for CHK2 with an IC₅₀ of 3 nM and a K_i of 1.16 nM.^{[1][2][4]} Its selectivity for CHK2 over the related kinase CHK1 is a key feature, with a reported 63- to 80-fold greater inhibition of CHK2.^{[1][4][5]} This selectivity is crucial for dissecting the specific roles of CHK2 in cellular processes.

Target	IC ₅₀	K _i	Selectivity (CHK1/CHK2)
CHK2	3 nM ^{[1][2][4][6]}	1.16 nM ^{[1][2][4][5]}	~63-80 fold
CHK1	190 nM - 245 nM ^{[1][4][5]}	-	

Table 1: In Vitro Potency and Selectivity of **CCT241533 Hydrochloride**.

A screen against a panel of 85 other kinases at a concentration of 1 μ M showed minimal cross-reactivity, with only four other kinases (PHK, MARK3, GCK, and MLK1) exhibiting greater than 80% inhibition.[\[3\]](#)[\[5\]](#)

Cellular Activity

In human tumor cell lines, CCT241533 effectively blocks CHK2 activity following DNA damage. This is evidenced by the inhibition of CHK2 autophosphorylation at Serine 516, changes in protein mobility (band-shift), and prevention of HDMX degradation.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)

Cell Line	GI50 (Growth Inhibition)
HT-29 (p53 mutant)	1.7 μ M [1] [3] [4] [5]
HeLa (p53 defective)	2.2 μ M [1] [3] [4] [5]
MCF-7 (p53 wild-type)	5.1 μ M [1] [3] [4] [5]

Table 2: Cellular Activity of **CCT241533 Hydrochloride** in Various Human Cancer Cell Lines.

Synergy with PARP Inhibitors

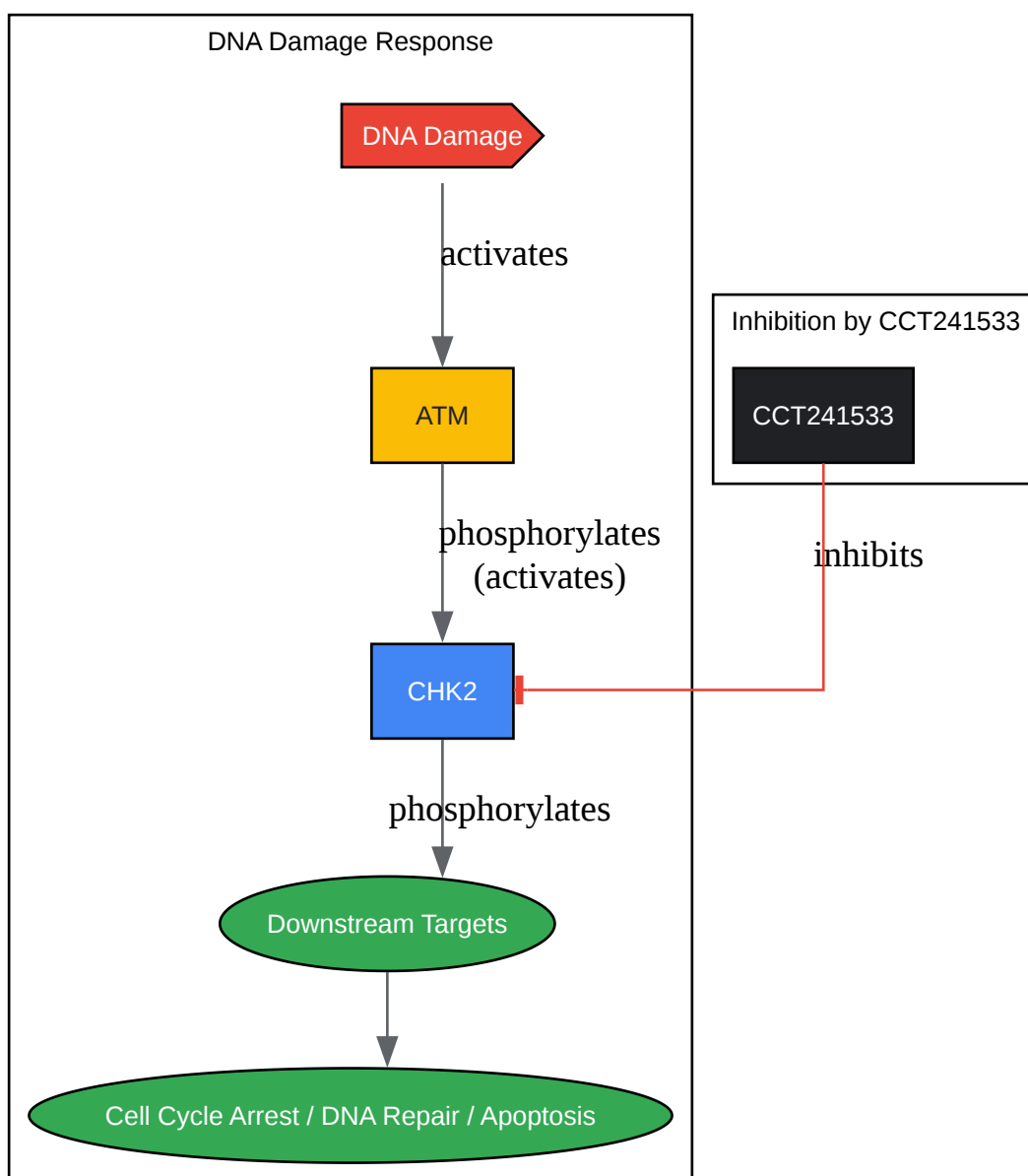
A significant on-target effect of CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in p53 deficient or mutant cancer cells. [\[3\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#) This synergistic effect suggests a potential therapeutic strategy for cancers with compromised p53 function.

Cell Line	PARP Inhibitor	Potential Index (PI)
HeLa	AG14447	>1
HT-29	AG14447	>1
HeLa	Olaparib	>1

Table 3: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533. A Potential Index (PI) greater than 1 indicates a synergistic effect.

Signaling Pathway and Mechanism of Action

DNA double-strand breaks activate the ATM kinase, which in turn phosphorylates and activates CHK2. Activated CHK2 then phosphorylates a range of downstream targets to induce cell cycle arrest, DNA repair, or apoptosis.[3][7] CCT241533, as an ATP-competitive inhibitor, binds to the ATP pocket of CHK2, preventing its kinase activity and the subsequent phosphorylation of its substrates.[1][3][7]



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Figure 1. CHK2 Signaling Pathway and Inhibition by CCT241533.

Experimental Protocols

Kinase Assay (In Vitro Potency)

Objective: To determine the IC₅₀ of CCT241533 against CHK2.

Methodology: Recombinant CHK2 enzyme activity is measured in the presence of varying concentrations of CCT241533. The assay typically involves the use of a radioactive isotope like [γ -³³P]ATP and a substrate peptide. The amount of incorporated radioactivity into the substrate is quantified to determine the level of kinase inhibition. The IC₅₀ value is calculated from the dose-response curve.

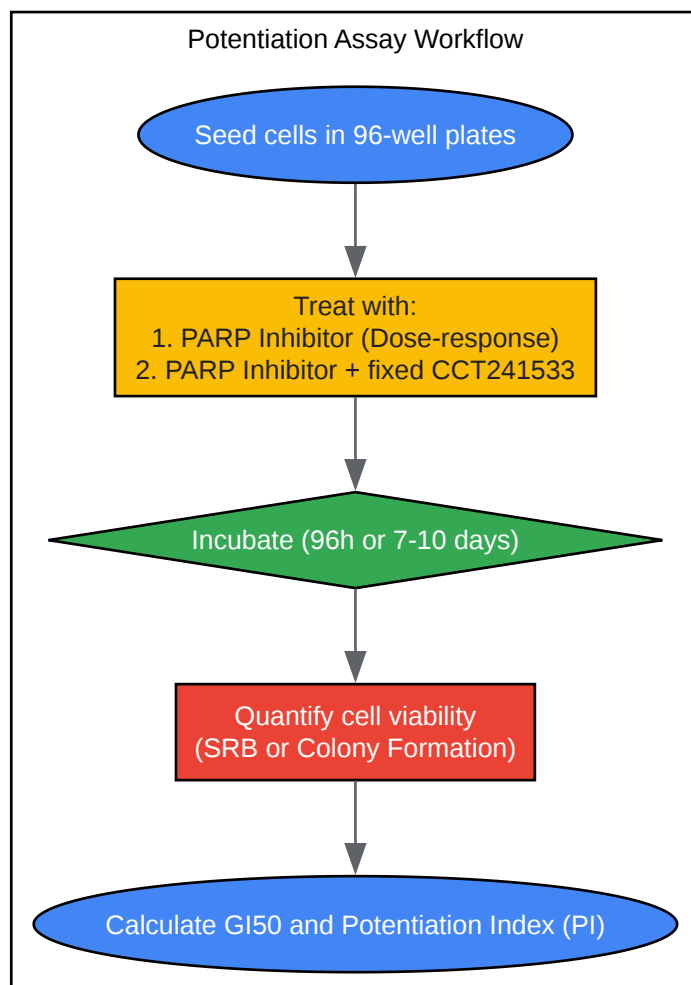
Cellular Potentiation Assay (Synergy)

Objective: To assess the ability of CCT241533 to enhance the cytotoxicity of other agents, such as PARP inhibitors.

Methodology:

- **Cell Seeding:** Cancer cells (e.g., HT-29, HeLa) are seeded in 96-well plates.
- **Drug Treatment:** Cells are treated with a fixed, non-toxic concentration of CCT241533 in combination with a range of concentrations of a PARP inhibitor. Control wells receive the PARP inhibitor alone.
- **Incubation:** Plates are incubated for a period of 96 hours for a Sulforhodamine B (SRB) assay or 7-10 days for a colony formation assay.^{[3][4]}
- **Quantification:**
 - **SRB Assay:** Cell density is determined by staining with SRB and measuring the absorbance.
 - **Colony Formation Assay:** The number of colonies is counted.
- **Data Analysis:** The GI₅₀ (for SRB) or the concentration required to inhibit colony formation by 50% is calculated for the PARP inhibitor alone and in combination with CCT241533. The

Potential Index (PI) is calculated as the ratio of the GI50 of the PARP inhibitor alone to the GI50 in combination with CCT241533. A PI > 1 indicates potentiation.[3][4]



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Figure 2. Experimental Workflow for a Cellular Potential Assay.

Conclusion

CCT241533 hydrochloride is a highly potent and selective inhibitor of CHK2, demonstrating clear on-target effects in both biochemical and cellular assays. Its ability to synergize with PARP inhibitors in p53-deficient cancer cells highlights its potential as a valuable research tool and a candidate for combination cancer therapy strategies. The provided data and protocols offer a framework for researchers to design and interpret experiments using this compound.

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